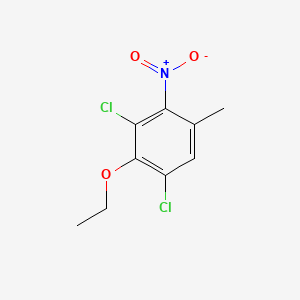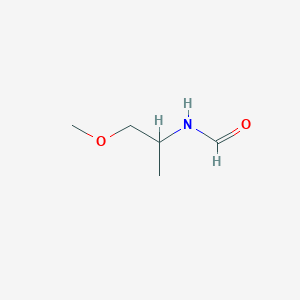
N-(1-Methoxypropan-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxypropan-2-yl)formamide: is an organic compound with the molecular formula C5H11NO2 It is a formamide derivative, where the formamide group is attached to a 1-methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methoxypropan-2-yl)formamide typically involves the reaction of 1-methoxypropan-2-amine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1-Methoxypropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(1-Methoxypropan-2-yl)formamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
N-(1-Methoxypropan-2-yl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(1-Methoxypropan-2-yl)benzamide: Contains a benzamide group, offering different chemical properties and applications.
Uniqueness: N-(1-Methoxypropan-2-yl)formamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
73579-09-6 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-5(3-8-2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |
InChI Key |
WRGXFWJJGZEHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


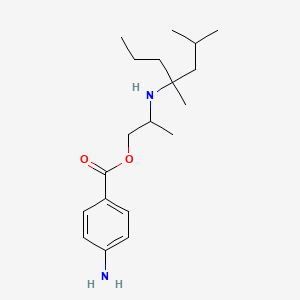
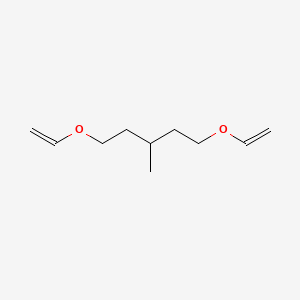
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
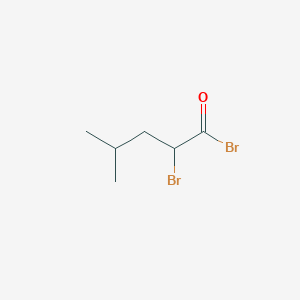
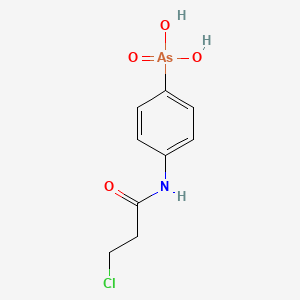
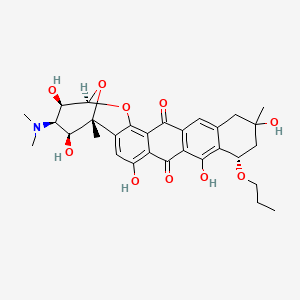
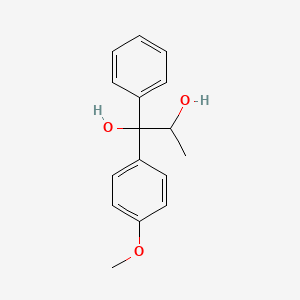
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
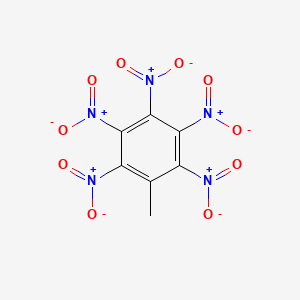
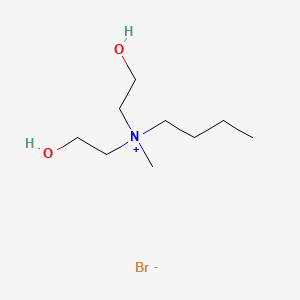
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
